molecular formula C5H7ClN2OS B1373601 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride CAS No. 1315368-82-1

1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride

Cat. No.: B1373601
CAS No.: 1315368-82-1
M. Wt: 178.64 g/mol
InChI Key: HUFIQVKVOIZQDF-UHFFFAOYSA-N
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Description

1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms.

Biochemical Analysis

Biochemical Properties

1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to interact with enzymes involved in antimicrobial and anticancer activities . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting or activating their functions. This compound’s interaction with proteins can lead to changes in protein conformation and function, affecting various biochemical pathways.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to modulate signaling pathways involved in inflammation and cancer . This compound can also affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, thiazole derivatives can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways . Additionally, this compound can interact with DNA or RNA, leading to changes in gene expression and subsequent cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that thiazole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound can result in cumulative effects on cellular function, including changes in cell growth, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it may cause toxic or adverse effects, including damage to tissues or organs. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, thiazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . This compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several mechanisms. This compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation within cells . The distribution of this compound can influence its biological activity, as it may accumulate in certain tissues or cellular compartments where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA or RNA, or to the mitochondria, where it can affect cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . Another method involves the treatment of 2-bromo-thiazole with butyllithium followed by reaction with acetaldehyde and subsequent oxidation with potassium permanganate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride, have shown significant anticancer properties. Research indicates that compounds derived from thiazole can inhibit the growth of various cancer cell lines.

Case Study:
In a study evaluating thiazole-integrated compounds against human glioblastoma U251 cells and human melanoma WM793 cells, certain derivatives exhibited promising anticancer potential with IC50 values ranging from 10–30 µM . Another investigation demonstrated that thiazole-pyridine hybrids had better anti-breast cancer efficacy than standard drugs like 5-fluorouracil, with an IC50 of 5.71 µM .

Compound TypeCancer Cell LineIC50 Value (µM)
Thiazole-integrated compoundsU251 (glioblastoma)10–30
Thiazole-pyridine hybridsMCF-7 (breast cancer)5.71

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. A recent study highlighted that certain thiazole derivatives displayed significant antibacterial effects against resistant strains such as MRSA and E. coli.

Case Study:
In vitro tests showed that specific thiazole derivatives had lower MIC values compared to traditional antibiotics like ampicillin and streptomycin, indicating their potential as effective antimicrobial agents .

PathogenMIC (µg/mL)Comparison with Standard
MRSA4Superior to ampicillin
E. coli8Superior to streptomycin

Anticonvulsant Activity

Thiazole derivatives are being investigated for their anticonvulsant properties. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance anticonvulsant efficacy.

Case Study:
A novel thiazole derivative was tested for its anticonvulsant activity in animal models, showing effective protection against seizures induced by pentylenetetrazol with a median effective dose (ED50) significantly lower than existing treatments .

Antiviral Activity

Thiazole compounds have been explored for their antiviral properties, particularly against viral infections like hepatitis C.

Case Study:
Research has indicated that certain thiazole derivatives exhibit antiviral activity by inhibiting viral replication in vitro, making them candidates for further development as antiviral agents .

Leishmanicidal Activity

Recent studies have identified thiazole derivatives as potential leishmanicidal agents, showing effectiveness against Leishmania parasites.

Case Study:
Compounds derived from phthalimido-thiazoles demonstrated promising results in reducing the survival of intracellular amastigotes with low toxicity to mammalian cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical reactivity and biological activity.

Biological Activity

1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride, also known as 5-acetyl-2-aminothiazole, is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various fields, including antimicrobial, anticancer, and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

  • Chemical Formula : C5H6N2OS
  • Molecular Weight : 142.18 g/mol
  • CAS Number : 53159-71-0
  • Purity : Typically ≥ 95% .

The biological activity of this compound is attributed to its ability to interact with various biomolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer .
  • Cell Signaling Modulation : It influences signaling pathways that regulate cell proliferation and apoptosis .
  • Gene Expression Regulation : The compound affects the expression of genes associated with stress responses and cellular metabolism .

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, possess significant antimicrobial properties. A study evaluated its effectiveness against various bacterial and fungal strains. The results are summarized in Table 1 below:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference Compound (MIC)
Staphylococcus aureus 0.49 µg/mLAmpicillin (0.25 µg/mL)
Salmonella typhimurium 0.49 µg/mLGentamicin (0.5 µg/mL)
Aspergillus niger 23.3 µg/mLAmphotericin B (10 µg/mL)
Escherichia coli 1.0 µg/mLAmpicillin (0.25 µg/mL)

The presence of heterocyclic systems at specific positions on the thiazole ring enhances antimicrobial activity, indicating structure-activity relationships critical for developing new antimicrobial agents .

Anticancer Activity

Thiazole derivatives have shown promise in cancer research due to their ability to induce apoptosis in cancer cells. Studies have demonstrated that these compounds can selectively target cancer cells while sparing normal cells, primarily through the induction of ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation .

In vitro studies revealed that certain derivatives exhibited IC50 values in the low nanomolar range against various cancer cell lines, highlighting their potential as anticancer agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models, suggesting its utility in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A study conducted at Al-Azhar University evaluated the antimicrobial effectiveness of several thiazole derivatives, including this compound. The researchers measured inhibition zones against various pathogens and compared them with standard antibiotics. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics, emphasizing the importance of structural modifications in enhancing efficacy .

Evaluation of Anticancer Properties

In a separate investigation focusing on anticancer activity, researchers synthesized a series of thiazole derivatives and assessed their cytotoxic effects on human cancer cell lines. The study found that compounds with specific substitutions on the thiazole ring significantly increased cytotoxicity against breast and colon cancer cells, reinforcing the need for further exploration into these modifications for drug development .

Properties

IUPAC Name

1-(2-amino-1,3-thiazol-5-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS.ClH/c1-3(8)4-2-7-5(6)9-4;/h2H,1H3,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFIQVKVOIZQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315368-82-1
Record name 1-(2-amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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